molecular formula C17H14N6 B10881812 [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)- CAS No. 78650-10-9

[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-

Cat. No.: B10881812
CAS No.: 78650-10-9
M. Wt: 302.33 g/mol
InChI Key: LOLKXGYKPBOFBT-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine is a complex heterocyclic compound that combines the structural features of indole, triazine, and benzimidazole. These moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate indole derivatives with triazine and benzimidazole intermediates under controlled conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature may range from room temperature to elevated temperatures depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield the fully reduced amine .

Scientific Research Applications

4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to prevent the replication of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine lies in its combination of three different heterocyclic moieties, which imparts a wide range of potential biological activities and makes it a versatile compound for various applications .

Biological Activity

The compound [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)- represents a novel class of hybrid molecules that combines features of benzimidazoles and triazines. These compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H12N6\text{C}_{13}\text{H}_{12}\text{N}_6

This structure features a triazine ring fused with a benzimidazole moiety and an indole substituent, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The synthesized compounds exhibit significant activity against various bacterial strains. For instance:

  • Compound 9c : Inhibitory concentration (IC50) against Staphylococcus aureus was found to be 19.01 ± 0.57 μM.
  • Compound 9f : Showed effectiveness against Escherichia coli with an IC50 of 21.09 ± 1.89 μM.

These findings suggest that modifications in the chemical structure can enhance antibacterial potency, potentially leading to the development of new antimicrobial agents .

CompoundTarget OrganismIC50 (μM)
9cS. aureus19.01
9fE. coli21.09
9aBacillus subtilis45.17
9bPseudomonas aeruginosa38.21

Anticancer Activity

The hybrid derivatives have also been evaluated for their anticancer properties. Initial screenings indicated that several derivatives exhibited cytotoxic effects on cancer cell lines:

  • Compound 9c : Demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 of approximately 30 μM.
  • Compound 9f : Showed promising results against lung cancer cells (A549) with an IC50 of around 25 μM.

These results underscore the potential of these compounds as lead candidates for further anticancer drug development .

The proposed mechanism of action for these compounds involves the inhibition of key enzymes associated with disease progression:

  • Acetylcholinesterase (AChE) : Compounds were shown to inhibit AChE activity, which is crucial in neurodegenerative diseases like Alzheimer’s.
  • BACE1 : Inhibition of this enzyme is significant for reducing amyloid-beta peptide levels in Alzheimer’s disease.

Kinetic studies revealed that compounds such as 9c and 9l exhibit mixed-type inhibition on AChE and BuChE, indicating their dual binding nature which could be beneficial for therapeutic applications .

Study on Alzheimer's Disease

A study focused on synthesizing new benzimidazole/triazine hybrids aimed at targeting Alzheimer's disease demonstrated that certain derivatives effectively inhibited AChE and BACE1 enzymes. The most potent inhibitors showed IC50 values below the threshold for therapeutic efficacy in Alzheimer’s treatment .

Antimicrobial Efficacy Evaluation

In another study evaluating the antimicrobial efficacy of various benzimidazole derivatives, compounds structurally similar to [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine were tested against multiple bacterial strains. The results indicated that modifications in substituents significantly influenced antimicrobial activity .

Properties

CAS No.

78650-10-9

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H14N6/c18-16-21-15(11-9-19-12-6-2-1-5-10(11)12)23-14-8-4-3-7-13(14)20-17(23)22-16/h1-9,15,19H,(H3,18,20,21,22)

InChI Key

LOLKXGYKPBOFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3N=C(NC4=NC5=CC=CC=C5N34)N

Origin of Product

United States

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